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Diethyl cyclohexane-1,2-
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Cat. No.: B158417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the endocrine disruption potential of Diethyl
cyclohexane-1,2-dicarboxylate (DECH) against well-studied plasticizers, Di(2-ethylhexyl)

phthalate (DEHP) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH). Due to a significant

lack of publicly available data on the endocrine activity of DECH, this guide focuses on

presenting the available information for DEHP and DINCH as critical benchmarks for future

research and evaluation of DECH.

Comparative Analysis of In Vitro Endocrine
Disruption Potential
The endocrine-disrupting potential of a compound is typically assessed through a battery of in

vitro assays targeting key points in the endocrine system, including estrogenic, androgenic,

and thyroid hormone pathways, as well as steroidogenesis.

Estrogenic Activity
Estrogenic activity is commonly evaluated using reporter gene assays in cell lines like MCF-7

or T-47D, which express the estrogen receptor (ER). The E-Screen assay, which measures the

proliferation of MCF-7 cells in response to estrogenic compounds, is also widely used.
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Table 1: Comparison of Estrogenic Activity

Compound Assay Cell Line Endpoint Result

Diethyl

cyclohexane-1,2-

dicarboxylate

(DECH)

Yeast Screen
Saccharomyces

cerevisiae

β-galactosidase

activity

Extremely weak

estrogenic

activity

reported[1]

Di(2-ethylhexyl)

phthalate

(DEHP)

E-Screen MCF-7 Cell Proliferation

Moderately

induced MCF-7

cell

proliferation[2]

Reporter Gene

Assay
HeLa 9903

Luciferase

Activity

No significant

estrogenic

activity

observed[3]

Diisononyl

cyclohexane-1,2-

dicarboxylate

(DINCH)

E-Screen MCF-7 Cell Proliferation

No estrogenic or

anti-estrogenic

activity

observed[2][4]

Reporter Gene

Assay

ERα-HEK, ERβ-

HEK

Reporter Gene

Activity

Did not induce or

inhibit ERα or

ERβ activity[4]

Androgenic Activity
Androgenic and anti-androgenic activities are assessed using reporter gene assays in cell lines

such as MDA-kb2, which are responsive to androgens. These assays measure the ability of a

chemical to activate or inhibit the androgen receptor (AR).

Table 2: Comparison of Androgenic Activity
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Compound Assay Cell Line Endpoint Result

Diethyl

cyclohexane-1,2-

dicarboxylate

(DECH)

- - - No data available

Di(2-ethylhexyl)

phthalate

(DEHP)

AR Gene

Reporter Assay
MDA-kb2

Luciferase

Activity

No androgenic or

anti-androgenic

activity

observed[2][4]

AR

Transactivation

Assay

MDA-MB453
Luciferase

Activity

Metabolites (VI

and IX) showed

anti-androgenic

activity, but

DEHP and

MEHP did not[5]

Diisononyl

cyclohexane-1,2-

dicarboxylate

(DINCH)

AR Gene

Reporter Assay
MDA-kb2

Luciferase

Activity

No androgenic or

anti-androgenic

activity

observed[2][4]

Reporter Gene

Assay
MDA-kb2

Reporter Gene

Activity

Did not induce or

inhibit AR

activity[4]

Steroidogenesis Disruption
The H295R steroidogenesis assay is a key in vitro method for identifying chemicals that affect

the production of steroid hormones, such as estradiol and testosterone.

Table 3: Comparison of Effects on Steroidogenesis
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Compound Assay Cell Line Endpoint Result

Diethyl

cyclohexane-1,2-

dicarboxylate

(DECH)

- - - No data available

Di(2-ethylhexyl)

phthalate

(DEHP)

H295R

Steroidogenesis

Assay

H295R

Estradiol &

Testosterone

Production

Increased

estradiol

production;

weaker, less

relevant increase

in testosterone

production[4]

Diisononyl

cyclohexane-1,2-

dicarboxylate

(DINCH)

H295R

Steroidogenesis

Assay

H295R

Estradiol &

Testosterone

Production

Induced a

statistically

significant

increase in

estradiol

production[4]

Thyroid Hormone System Disruption
Disruption of the thyroid hormone system can be assessed through various in vitro and in silico

methods, including binding assays to thyroid hormone receptors (TRs) and transport proteins.

Table 4: Comparison of Thyroid Hormone System Disruption Potential
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Compound Method Target Finding

Diethyl cyclohexane-

1,2-dicarboxylate

(DECH)

- - No data available

Di(2-ethylhexyl)

phthalate (DEHP)

In silico molecular

docking

Thyroid Hormone

Receptor α (TRα)

Binding energy

comparable to the

native ligand T3,

suggesting potential

for thyroid

disruption[6]

In vivo and in vitro

studies
Multiple endpoints

Can damage thyroid

tissue and disrupt

function through

various

mechanisms[7][8][9]

[10]

Diisononyl

cyclohexane-1,2-

dicarboxylate (DINCH)

In silico molecular

docking

Thyroid Hormone

Receptor α (TRα)

Higher binding energy

than the native ligand

T3, suggesting a

higher potential for

thyroid dysfunction

compared to DEHP[6]

In vivo studies
Thyroid weight and

histology

Caused a significant

increase in the weight

of the liver and

thyroid, and

hyperplasia/hypertrop

hy of the thyroid

follicles in rats[6]

Experimental Protocols
Detailed methodologies for the key in vitro assays are described below, based on OECD Test

Guidelines.
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Estrogen Receptor Transactivation Assay (OECD TG
455)
This assay identifies substances that can act as agonists or antagonists to the estrogen

receptor alpha (ERα).

Experimental Workflow

Signaling Pathway

Plate stably transfected
reporter cells

Expose cells to test chemical
(various concentrations)

Incubate for a specified period
(e.g., 24 hours)

Lyse cells to release
reporter protein (e.g., Luciferase)

Measure reporter activity
(e.g., luminescence)

Data analysis:
- Normalize to controls
- Determine EC50/IC50

Conclusion on
Estrogenic/Anti-estrogenic

Activity

Estrogenic
Ligand

Estrogen Receptor
(ER) Dimerization Translocation

to Nucleus
Binding to Estrogen

Response Element (ERE)
Transcription of
Reporter Gene

Reporter Protein
(e.g., Luciferase)

Click to download full resolution via product page

Figure 1: Workflow and signaling pathway of the Estrogen Receptor Transactivation Assay.

Methodology:

Cell Culture: Stably transfected cells containing the human ERα and a reporter gene (e.g.,

luciferase) are cultured in appropriate media.

Exposure: Cells are plated in multi-well plates and exposed to a range of concentrations of

the test chemical, along with positive (17β-estradiol) and negative (solvent) controls.

Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for

receptor binding, transactivation, and reporter gene expression.
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Lysis and Measurement: Cells are lysed, and the activity of the reporter protein is measured

(e.g., luminescence for luciferase).

Data Analysis: The response is normalized to controls, and concentration-response curves

are generated to determine the EC50 (agonists) or IC50 (antagonists).

Androgen Receptor Transactivation Assay (OECD TG
458)
This assay is designed to detect substances that can bind to and activate or inhibit the

androgen receptor.

Experimental Workflow

Signaling Pathway

Plate stably transfected
reporter cells

Expose cells to test chemical
(agonist and antagonist modes)

Incubate for a specified period
(e.g., 24 hours)

Lyse cells to release
reporter protein (e.g., Luciferase)

Measure reporter activity
(e.g., luminescence)

Data analysis:
- Compare to controls

- Determine agonist/antagonist activity

Conclusion on
Androgenic/Anti-androgenic

Activity

Androgenic
Ligand

Androgen Receptor
(AR) Dimerization Translocation

to Nucleus
Binding to Androgen

Response Element (ARE)
Transcription of
Reporter Gene

Reporter Protein
(e.g., Luciferase)

Click to download full resolution via product page

Figure 2: Workflow and signaling pathway of the Androgen Receptor Transactivation Assay.

Methodology:

Cell Culture: Cells stably expressing the human androgen receptor and a corresponding

reporter gene are maintained in appropriate culture conditions.
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Exposure: For agonist testing, cells are exposed to various concentrations of the test

chemical. For antagonist testing, cells are co-exposed to the test chemical and a fixed

concentration of a reference androgen (e.g., dihydrotestosterone).

Incubation: Plates are incubated for a set duration (e.g., 24 hours).

Measurement: Following incubation, cell lysis and measurement of reporter gene activity are

performed.

Data Analysis: Results are compared to positive and negative controls to determine the

androgenic or anti-androgenic potential of the test substance.

H295R Steroidogenesis Assay (OECD TG 456)
This assay assesses the effects of chemicals on the production of steroid hormones, including

androgens and estrogens.
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Experimental Workflow Simplified Steroidogenesis Pathway

Culture H295R cells

Expose cells to test chemical
(multiple concentrations)

Incubate for 48 hours

Collect culture medium

Assess cell viability
Quantify hormone levels

(e.g., Estradiol, Testosterone)
using ELISA or LC-MS/MS

Data analysis:
- Normalize to solvent control

- Identify effects on hormone production

Conclusion on
Steroidogenesis Disruption

Cholesterol

Progestogens

Androgens
(e.g., Testosterone)

Estrogens
(e.g., Estradiol)

Click to download full resolution via product page

Figure 3: Workflow and simplified pathway of the H295R Steroidogenesis Assay.
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Methodology:

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in multi-well plates.

Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

Positive (e.g., forskolin) and negative (solvent) controls are included.

Hormone Measurement: After exposure, the culture medium is collected, and the

concentrations of testosterone and estradiol are measured using methods like ELISA or LC-

MS/MS.

Cell Viability: Cell viability is assessed to distinguish specific effects on steroidogenesis from

general cytotoxicity.

Data Analysis: Hormone concentrations are normalized to the solvent control to determine if

the test chemical significantly alters steroid hormone production.

Conclusion and Future Directions
The available data on the endocrine disruption potential of Diethyl cyclohexane-1,2-
dicarboxylate is extremely limited, with only a single, older study suggesting very weak

estrogenic activity. There is a clear and urgent need for comprehensive in vitro studies to

evaluate its potential effects on the estrogenic, androgenic, and thyroid pathways, as well as on

steroidogenesis, following established OECD guidelines.

In contrast, there is a substantial body of evidence on the endocrine-disrupting properties of

DEHP, which has been shown to possess estrogenic activity and the ability to disrupt

steroidogenesis and thyroid function. The alternative plasticizer DINCH appears to have a more

favorable in vitro profile regarding estrogenic and androgenic activity but has demonstrated the

potential to disrupt steroidogenesis and the thyroid system.

For researchers and drug development professionals considering the use of Diethyl
cyclohexane-1,2-dicarboxylate, it is crucial to recognize the current data gap. Further

investigation is imperative to ensure its safety and to provide a robust comparison with other

plasticizers. The experimental protocols and comparative data presented in this guide offer a

framework for such future evaluations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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